molecular formula C9H7FO3 B1377753 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid CAS No. 890097-98-0

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Cat. No. B1377753
M. Wt: 182.15 g/mol
InChI Key: LRZITPKJNUMTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 5-Fluoro-2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-Fluoro-2-methylphenylboronic acid, consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom and a methyl group attached . The exact structure of “2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid” would depend on the specific locations of these groups on the phenyl ring.


Chemical Reactions Analysis

Again, without specific information, it’s hard to comment on the chemical reactions of this compound. Phenyl groups can undergo various reactions such as electrophilic aromatic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., are specific to each compound and would need to be determined experimentally .

Scientific Research Applications

Organic Synthesis

The synthesis of related fluorinated compounds such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of anti-inflammatory and analgesic materials, demonstrates the relevance of fluorinated compounds in drug development and industrial applications. Practical synthesis methods have been developed to overcome challenges associated with cost and safety, highlighting the importance of fluorinated compounds like 2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid in chemical manufacturing processes (Qiu et al., 2009).

Cancer Treatment and Imaging

Fluorinated pyrimidines, including compounds related to the studied acid, play a significant role in cancer treatment. They contribute to more precise cancer treatments through their incorporation into RNA and DNA, affecting nucleic acid structure and dynamics. This is part of ongoing research to optimize cancer therapy in the era of personalized medicine (Gmeiner, 2020). Additionally, delta-aminolevulinic acid (a related compound) has shown promise in surgical oncology for tumor-specific fluorescence imaging, aiding in the precise surgical resection of tumors (Georges et al., 2019).

Environmental Science

The degradation and environmental impact of fluorinated compounds, including herbicides and related chemicals, have been the subject of scientific studies. Research into microbial degradation pathways and environmental persistence of these compounds is crucial for assessing their environmental fate and potential risks (Liu & Mejia Avendaño, 2013).

Safety And Hazards

Safety and hazards would also be specific to the compound. For example, many phenylboronic acids are considered harmful if swallowed and cause skin and eye irritation .

Future Directions

Future directions would depend on the current state of research and potential applications of the compound. This could range from pharmaceutical applications, material science, or as an intermediate in organic synthesis .

properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZITPKJNUMTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271398
Record name 5-Fluoro-2-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

CAS RN

890097-98-0
Record name 5-Fluoro-2-methyl-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Reactant of Route 2
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Reactant of Route 3
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Reactant of Route 4
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Fluoro-2-methylphenyl)-2-oxoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.